2-Ethoxycyclopropane-1-carboxylic acid

Description

Molecular Architecture and Bonding Patterns

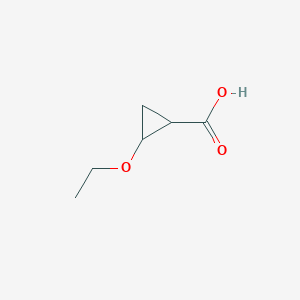

This compound possesses a distinctive molecular architecture characterized by a three-membered cyclopropane ring bearing two distinct functional groups. The compound exhibits the molecular formula C₆H₁₀O₃ with a molecular weight of 130.14 grams per mole. The fundamental structural framework consists of a highly strained cyclopropane ring system substituted at positions 1 and 2 with carboxylic acid and ethoxy functional groups, respectively.

The bonding patterns within this molecule reveal several critical structural features that define its chemical behavior. The cyclopropane ring itself represents a significant source of ring strain, with carbon-carbon bond angles forced to approximately 60 degrees, substantially deviating from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint introduces considerable angle strain into the molecular framework, contributing to the compound's inherent reactivity profile.

The ethoxy substituent at position 2 of the cyclopropane ring introduces additional structural complexity through its carbon-oxygen bonding arrangement. The ethoxy group consists of an ethyl chain (-CH₂CH₃) connected to the cyclopropane ring via an oxygen atom, creating a C-O-C linkage that influences both the electronic distribution and steric environment around the ring system. This substitution pattern creates distinct conformational possibilities that affect the overall molecular geometry.

The carboxylic acid functionality at position 1 provides another layer of structural sophistication. The carboxyl group (-COOH) introduces both hydrogen bonding capabilities and acidic properties to the molecule, while simultaneously affecting the electronic environment of the adjacent cyclopropane ring. The canonical structure representation shows the SMILES notation as CCOC1CC1C(=O)O, clearly depicting the connectivity pattern between all functional components.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Ring System | Cyclopropane | |

| Functional Groups | Ethoxy, Carboxylic acid | |

| InChI Key | NXCVRYFUTLMBAE-UHFFFAOYSA-N |

Stereochemical Configuration and Chiral Centers

The stereochemical aspects of this compound present fascinating complexity due to the presence of two chiral centers within the cyclopropane ring system. The substitution pattern creates stereogenic centers at both carbon-1 and carbon-2 of the cyclopropane ring, leading to the existence of multiple stereoisomers with distinct three-dimensional arrangements.

The racemic form designated as rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid represents one of the most well-characterized stereoisomeric forms of this compound. This particular configuration demonstrates the (1R,2R) absolute stereochemistry, indicating specific spatial arrangements of the carboxylic acid and ethoxy substituents relative to the cyclopropane ring plane. The stereochemical descriptor reveals that both chiral centers possess R-configuration according to Cahn-Ingold-Prelog priority rules.

Additional stereoisomeric forms have been identified and characterized, including the (1S,2S) configuration, which represents the enantiomeric counterpart to the (1R,2R) form. The trans-relationship between the two substituents has been specifically documented, with the trans-2-ethoxycyclopropanecarboxylic acid form showing distinct SMILES representation as CCO[C@H]1C[C@@H]1C(=O)O. This trans-geometry indicates that the ethoxy and carboxylic acid groups occupy positions on opposite faces of the cyclopropane ring plane.

The stereochemical complexity extends beyond simple cis-trans isomerism due to the rigid nature of the cyclopropane ring system. Unlike larger ring systems or acyclic compounds, the cyclopropane framework severely restricts conformational flexibility, effectively locking the substituents into fixed spatial relationships. This rigidity makes the stereochemical assignments particularly significant for understanding the compound's physical properties and chemical reactivity patterns.

| Stereoisomeric Form | Configuration | CAS Number | SMILES Notation |

|---|---|---|---|

| rac-(1R,2R) | R,R | 60212-41-1 | CCO[C@@H]1C[C@H]1C(=O)O |

| Trans-(1S,2S) | S,S | 53381-05-8 | CCO[C@H]1C[C@@H]1C(=O)O |

| General form | Mixed | 53381-05-8 | CCOC1CC1C(=O)O |

Comparative Analysis with Cyclopropanecarboxylic Acid Derivatives

The structural comparison between this compound and related cyclopropanecarboxylic acid derivatives reveals important insights into the influence of functional group substitution on molecular properties and behavior. The parent compound, cyclopropanecarboxylic acid, exhibits a much simpler structure with the molecular formula C₄H₆O₂ and molecular weight of 86.09 grams per mole. This fundamental difference highlights the structural elaboration achieved through ethoxy substitution.

Cyclopropanecarboxylic acid itself demonstrates the basic structural motif of a carboxyl group attached directly to a cyclopropane ring without additional substitution. The compound appears as a clear colorless to light yellow liquid with a boiling point range of 182-184°C and exhibits significant chemical reactivity due to the inherent ring strain. The introduction of the ethoxy group in this compound substantially modifies these baseline properties.

The 1-ethoxycyclopropane-1-carboxylic acid isomer represents another important comparative structure, where both the ethoxy and carboxylic acid groups are attached to the same carbon atom of the cyclopropane ring. This isomer shares the same molecular formula C₆H₁₀O₃ as this compound but exhibits dramatically different bonding connectivity. The SMILES representation CCOC1(CC1)C(=O)O clearly shows the geminal substitution pattern, contrasting with the vicinal substitution in the target compound.

Further structural relatives include the 2-ethylcyclopropane-1-carboxylic acid, which replaces the ethoxy oxygen with a direct carbon-carbon bond, resulting in the molecular formula C₆H₁₀O₂ and molecular weight of 114.14 grams per mole. This comparison demonstrates how the presence of the oxygen heteroatom in the ethoxy group influences both the molecular weight and electronic properties of the cyclopropane system.

The trans-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid represents a more complex derivative featuring both ethoxycarbonyl and carboxylic acid substituents. With molecular formula C₇H₁₀O₄ and molecular weight 158.15 grams per mole, this compound illustrates the structural progression toward more heavily substituted cyclopropane derivatives. The presence of two carboxylic acid-related functional groups significantly alters the compound's chemical behavior compared to the simpler this compound.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 g/mol | Single carboxyl substitution |

| This compound | C₆H₁₀O₃ | 130.14 g/mol | Vicinal ethoxy and carboxyl |

| 1-Ethoxycyclopropane-1-carboxylic acid | C₆H₁₀O₃ | 130.14 g/mol | Geminal ethoxy and carboxyl |

| 2-Ethylcyclopropane-1-carboxylic acid | C₆H₁₀O₂ | 114.14 g/mol | Ethyl and carboxyl substitution |

| Trans-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | C₇H₁₀O₄ | 158.15 g/mol | Dicarboxylic acid derivative |

Propriétés

IUPAC Name |

2-ethoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVRYFUTLMBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901496 | |

| Record name | NoName_621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60212-41-1 | |

| Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclopropanation of Alkenes Using Ethyl Vinyl Ether

One of the primary synthetic routes to 2-Ethoxycyclopropane-1-carboxylic acid involves cyclopropanation reactions starting from alkenes, particularly ethyl vinyl ether as a precursor. The general approach includes:

- Starting Material: Ethyl vinyl ether, which contains an alkene functional group suitable for cyclopropanation.

- Reaction Type: Cyclopropanation, which forms the three-membered cyclopropane ring by adding a carbene or carbene equivalent across the alkene double bond.

- Catalysts: Sodium nitrite and sulfuric acid are employed as catalysts to facilitate the reaction under controlled conditions.

- Reaction Conditions: Typically involves careful temperature control (often cooled to 0-5 °C initially), followed by gradual warming to moderate temperatures (15-30 °C) to optimize yield and selectivity.

This method yields this compound with moderate to good efficiency and allows for further functionalization due to the presence of the ethoxy and carboxylic acid groups.

Two-Step Synthesis via 1-Aminocyclopropyl Formate Intermediate

A more detailed and industrially scalable method involves a two-step reaction sequence starting from 1-aminocyclopropyl formate:

Step 1: Formation of 1-Hydroxycyclopropyl Formate Intermediate

-

- Dissolve 1-aminocyclopropyl formate in an aqueous sulfuric acid solution (molar ratio sulfuric acid to substrate approximately 1.0-1.1:1).

- Cool the mixture to 0-5 °C.

- Add sodium nitrite solution slowly, maintaining molar equivalence (1.0-1.1:1).

- Stir for 0.5 to 1 hour at 15-30 °C.

- Dropwise addition of this reaction mixture into a refluxing aqueous sulfuric acid solution with similar molar ratios.

- After completion, cool and extract the product with ethyl acetate, dry, filter, and concentrate to obtain the intermediate.

Outcome: This step converts the amino group to a hydroxy group, forming 1-hydroxycyclopropyl formate with a yield of approximately 75% under optimized conditions.

Step 2: Deprotection to Obtain this compound

-

- The intermediate is dissolved in a tetrahydrofuran/water mixture (2-3:1 volume ratio).

- A base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide is added in portions (8-12 equivalents relative to the intermediate).

- The reaction is maintained at 20-40 °C to avoid ring opening of the cyclopropane.

- After completion, the mixture is cooled, acidified to pH 5-6 with aqueous hydrochloric acid, and extracted with ethyl acetate.

- The organic phase is dried and concentrated to yield the target acid.

Yield and Purity: The overall yield for the two-step process reaches 60-70%, with high purity achievable through simple extraction and concentration steps.

-

- Mild and controllable reaction conditions.

- Simple post-reaction workup.

- Suitable for industrial scale-up due to operational simplicity and reduced hazardous waste compared to older methods.

Comparative Analysis of Preparation Methods

| Aspect | Cyclopropanation of Alkenes (Ethyl Vinyl Ether) | Two-Step Synthesis via 1-Aminocyclopropyl Formate |

|---|---|---|

| Starting Materials | Ethyl vinyl ether | 1-Aminocyclopropyl formate |

| Reaction Type | Cyclopropanation | Nitrosation and deprotection |

| Catalysts | Sodium nitrite, sulfuric acid | Sodium nitrite, sulfuric acid, base (LiOH/NaOH/KOH) |

| Reaction Conditions | Controlled temperature (0-30 °C) | Mild temperature (0-40 °C), reflux for acid step |

| Yield | Moderate to good | 60-70% total yield |

| Purification | Extraction, drying | Extraction, drying |

| Scalability | Moderate | High, suitable for industrial scale |

| Environmental Impact | Moderate solvent use | Reduced waste, milder reagents |

Detailed Reaction Conditions and Research Findings

- Catalyst Ratios: Sodium nitrite and sulfuric acid are used in near stoichiometric amounts (1.0-1.1 equivalents) to ensure complete conversion without excessive side reactions.

- Temperature Control: Initial cooling to 0-5 °C is critical to control the nitrosation step and prevent decomposition or side reactions.

- Dropwise Addition: Adding the reaction mixture slowly into refluxing sulfuric acid shortens the exposure time of sensitive intermediates, minimizing ring opening or degradation.

- Base Selection for Deprotection: Lithium hydroxide, sodium hydroxide, or potassium hydroxide are preferred bases, with care taken to avoid excessive basicity that could open the cyclopropane ring.

- Post-Treatment: Simple organic solvent extraction and drying over anhydrous magnesium sulfate suffice to obtain high-purity products, enabling efficient scale-up.

Summary Table of Key Preparation Parameters

| Parameter | Value / Range | Notes |

|---|---|---|

| Sulfuric acid molar ratio | 1.0 - 1.1 equiv per substrate | Ensures effective catalysis |

| Sodium nitrite molar ratio | 1.0 - 1.1 equiv per substrate | Controls nitrosation efficiency |

| Temperature (Step 1) | 0-5 °C (initial), 15-30 °C (reaction) | Critical for selectivity and yield |

| Temperature (Step 2) | 20-40 °C | Avoids cyclopropane ring opening |

| Base equivalents | 8-12 equiv | For methyl ester deprotection |

| Solvent ratio (THF:H2O) | 2-3 : 1 (v/v) | Optimal for deprotection step |

| Yield (overall) | 60-70% | High yield for industrial relevance |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxycyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of various substituted cyclopropanes or other derivatives.

Applications De Recherche Scientifique

Synthesis in Organic Chemistry

2-Ethoxycyclopropane-1-carboxylic acid is utilized as a building block in organic synthesis. Its cyclopropane ring can undergo various reactions, such as nucleophilic substitutions and ring-opening reactions, making it valuable for creating complex organic molecules. For instance, it can be used in the synthesis of cyclopropanols and other derivatives through nucleophilic cyclopropanation reactions, as demonstrated in studies involving gem-dianion equivalents .

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit biological activity that can be harnessed for pharmaceutical purposes. Its structural features allow for modifications that may enhance bioactivity or target specific biological pathways, particularly in drug design aimed at treating conditions related to inflammation or pain management.

Flavoring and Fragrance Industry

Due to its pleasant organoleptic properties, this compound has potential applications in the flavoring and fragrance industry. It can be incorporated into food products or perfumes to impart desirable scents or flavors. The compound's ability to modify existing flavor profiles can enhance consumer experiences in food and beverage formulations .

Agricultural Chemicals

The compound may also find utility as a precursor for agricultural chemicals, particularly in the development of herbicides or pesticides. Its reactivity allows for the synthesis of various agrochemicals that can improve crop yield or protect against pests.

Case Study 1: Synthesis of Cyclopropanols

A study by Sato and Murayama demonstrated the use of nucleophilic cyclopropanation reactions involving this compound derivatives to synthesize cyclopropanols with high stereoselectivity. This method highlights the versatility of the compound in creating valuable intermediates for further chemical transformations .

Case Study 2: Flavor Enhancement in Beverages

In a sensory evaluation study, a beverage formulation incorporating this compound was reported to have improved flavor characteristics compared to conventional formulations. The addition of this compound resulted in a "fresher" and "fruitier" taste profile, demonstrating its potential as a flavor enhancer .

Mécanisme D'action

The mechanism by which 2-ethoxycyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary, but the compound's reactivity and functional groups play a crucial role in its mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Differences

Cyclopropane carboxylic acids vary based on substituents, which dictate their chemical properties and applications. Below is a comparative analysis:

Table 1: Key Properties of Cyclopropane Carboxylic Acid Derivatives

Activité Biologique

2-Ethoxycyclopropane-1-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopropane ring and an ethoxy group, provide it with distinctive chemical properties that may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H8O2

- CAS Number : 60212-41-1

- Molecular Weight : 100.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group may enhance solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Biological Activity

Research indicates several potential biological activities for this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially altering metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

- Anti-inflammatory Effects : There is emerging evidence that the compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Case Studies

-

Enzyme Interaction Studies :

- A study demonstrated that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition suggests potential applications in treating inflammatory conditions.

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Mechanisms :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic Acid | Contains an amino group | Involved in ethylene biosynthesis |

| Cyclopropanecarboxylic Acid | Simpler analog without ethoxy group | Limited biological activity |

| 1-Methoxycyclopropane-1-carboxylic Acid | Contains a methoxy group | Similar properties but different reactivity |

Q & A

Q. What experimental strategies mitigate conflicting data in cyclopropane derivative synthesis (e.g., yield discrepancies)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.